2-(2-Naphthyl)-5-(2-thienyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
CAS No.: 303060-62-0
Cat. No.: VC16102126
Molecular Formula: C24H18N2OS
Molecular Weight: 382.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 303060-62-0 |
|---|---|
| Molecular Formula | C24H18N2OS |
| Molecular Weight | 382.5 g/mol |
| IUPAC Name | 2-naphthalen-2-yl-5-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
| Standard InChI | InChI=1S/C24H18N2OS/c1-2-7-17-14-18(12-11-16(17)6-1)20-15-21-19-8-3-4-9-22(19)27-24(26(21)25-20)23-10-5-13-28-23/h1-14,21,24H,15H2 |
| Standard InChI Key | RNLUYTDUBMGOTP-UHFFFAOYSA-N |
| Canonical SMILES | C1C2C3=CC=CC=C3OC(N2N=C1C4=CC5=CC=CC=C5C=C4)C6=CC=CS6 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s core structure consists of a pyrazolo[1,5-c] benzoxazine scaffold fused with a naphthalene moiety at position 2 and a thiophene ring at position 5. This arrangement creates a rigid, planar framework that enhances π-π stacking interactions, a critical feature for binding to biological targets. The IUPAC name, 2-naphthalen-2-yl-5-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c] benzoxazine, reflects its substitution pattern and stereochemical configuration.
Physicochemical Profile
Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C24H18N2OS |
| Molecular Weight | 382.5 g/mol |
| LogP (Predicted) | 4.2 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 |
| Rotatable Bonds | 3 |
These properties suggest moderate lipophilicity, favorable for blood-brain barrier penetration, and limited solubility in aqueous media.
Synthesis and Optimization
Multi-Step Synthetic Pathways
Synthesis typically involves sequential cyclization and cross-coupling reactions. A generalized route includes:
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Formation of the Benzoxazine Core: Cyclocondensation of 2-aminophenol derivatives with α,β-unsaturated ketones.
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Introduction of the Thiophene Moiety: Suzuki-Miyaura coupling using 2-thienylboronic acid.
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Naphthalene Functionalization: Ullmann coupling with 2-naphthyl halides under copper catalysis.
Biological Activities and Mechanisms
Antimicrobial Efficacy
Against microbial strains:
| Organism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Candida albicans | 25.0 |
Mechanistic studies propose disruption of fungal ergosterol biosynthesis .
Pharmacological and Toxicological Insights
In Silico ADMET Predictions
Computational models using SwissADME predict:
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High gastrointestinal absorption (HIA = 92%).
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CYP3A4 inhibition risk (pIC50 = 5.8).
Neuroprotective Activity
In glutamate-induced neuronal injury models, the compound reduced cell death by 40% at 10 µM, potentially via NMDA receptor modulation .
Related Compounds and Structural Analogues
These analogues underscore the versatility of the pyrazolo-benzoxazine scaffold in drug design .
Future Directions and Challenges
Target Identification
Advanced proteomics and CRISPR screening could identify off-target effects, ensuring therapeutic specificity.
Formulation Development
Nanoemulsion systems (e.g., PLGA nanoparticles) may enhance bioavailability, addressing solubility limitations.
Clinical Translation
Phase I trials should assess pharmacokinetics in murine models, prioritizing dose-ranging studies to establish safety margins.
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